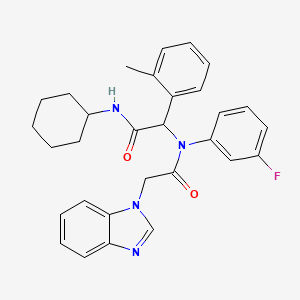
Navarixin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Navarixin, also known as MK-7123, is an orally available small molecule antagonist of the C-X-C motif chemokine receptor 1 (CXCR1) and 2 (CXCR2) with potential immunomodulating and antineoplastic activities . It has been investigated for the treatment of Asthma and solid tumors .
Molecular Structure Analysis
Navarixin has a molecular formula of C22H25N3O5 . It is known to block other receptors, but CCR7 antagonism could explain part of its mechanism . The detailed structure of a protein implicated in cancer metastasis has revealed several promising new therapeutic leads .
Aplicaciones Científicas De Investigación
Cancer Treatment
Navarixin has been studied in the context of cancer treatment. It has been used in combination with pembrolizumab in a phase 2 randomized trial for the treatment of select advanced solid tumors . The study involved adults with previously treated advanced or metastatic castration-resistant prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), or non–small-cell lung cancer (NSCLC) .
Inhibition of CXCR2
Navarixin is a CXCR2 antagonist . The C-X-C motif chemokine receptor 2 (CXCR2) plays a role in tumor progression, lineage plasticity, and reduction of immune checkpoint inhibitor efficacy . Increased CXCR2 expression in tumor cells supports cell survival, epithelial-mesenchymal transition, and recruitment of myeloid-derived suppressor cells (MDSC) to the tumor microenvironment .
Treatment of Inflammatory Diseases
CXCR2 signaling, which Navarixin inhibits, plays an important role in inflammatory diseases . Therefore, Navarixin could potentially be used in the treatment of various inflammatory conditions.
Pharmacodynamics and Pharmacokinetics
Navarixin has been studied for its pharmacodynamic and pharmacokinetic properties . These studies help understand how the drug affects the body and how the body processes the drug, which is crucial for determining dosing, potential side effects, and drug interactions.
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Navarixin has demonstrated reductions in patients with chronic obstructive pulmonary disease . This suggests that it could potentially be used in the treatment of COPD.
Treatment of Asthma
Similarly, Navarixin has also shown promise in the treatment of asthma . This is likely due to its role in inhibiting CXCR2, which is involved in the inflammatory response that contributes to asthma symptoms.
Mecanismo De Acción
Target of Action
Navarixin is a small molecule that primarily targets the C-X-C motif chemokine receptor 1 (CXCR1) and chemokine receptor 2 (CXCR2) . These receptors are mainly expressed on leukocytes but also on endothelial cells and cancer cells . They play a significant role in the pathophysiology of a wide spectrum of inflammatory conditions .
Mode of Action
Navarixin acts as an antagonist to CXCR1 and CXCR2 . It binds to these receptors and inhibits their activation . This results in the reduction of both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment .
Biochemical Pathways
The inhibition of CXCR1 and CXCR2 by Navarixin affects the CXCL8-CXCR1/2 axis in neutrophils . This axis plays a crucial role in the pathophysiology of inflammatory and autoimmune diseases, as well as in cancer progression and metastasis . By blocking this axis, Navarixin can potentially inhibit inflammatory processes and abrogate the immunosuppressive nature of the tumor microenvironment .
Result of Action
The molecular and cellular effects of Navarixin’s action include the reduction of neutrophil count and the inhibition of tumor growth, spreading, and angiogenesis . It also attenuates lung injury in certain models .
Action Environment
The efficacy and stability of Navarixin can be influenced by various environmental factors. For instance, the presence of CXCR1 and CXCR2 in the tumor microenvironment is associated with increased tumor cell proliferation . Therefore, the tumor microenvironment can significantly influence the action and efficacy of Navarixin.
Safety and Hazards
Navarixin has been studied for its safety and tolerability. In a study, dose-limiting toxicities occurred in 2/48 patients (4%) receiving Navarixin 30 mg and 3/48 (6%) receiving Navarixin 100 mg; events included grade 4 neutropenia and grade 3 transaminase elevation, hepatitis, and pneumonitis . Treatment-related adverse events occurred in 70/105 patients (67%) and led to treatment discontinuation in 7/105 (7%) .
Propiedades
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIUEIPPLAFSDF-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)
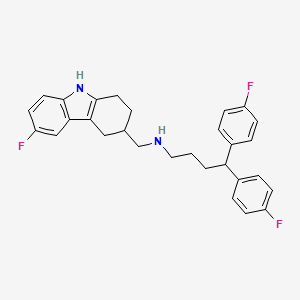

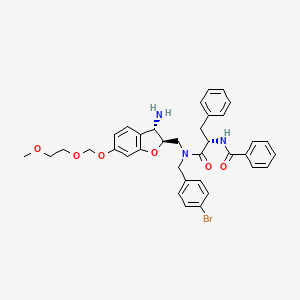
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)
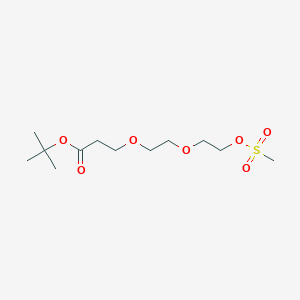
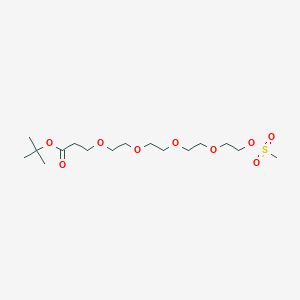


![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

